molecular formula C20H14BrClN4S B12027402 3-{4-(4-bromophenyl)-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine CAS No. 678190-60-8

3-{4-(4-bromophenyl)-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine

Cat. No.: B12027402
CAS No.: 678190-60-8
M. Wt: 457.8 g/mol
InChI Key: KBBPLZXJVFFLSA-UHFFFAOYSA-N
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Description

3-{4-(4-bromophenyl)-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, a triazole ring, and substituted phenyl groups. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-(4-bromophenyl)-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of hydrazine derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The resulting triazole intermediate is then subjected to further reactions to introduce the bromophenyl and chlorobenzylsulfanyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{4-(4-bromophenyl)-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the phenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the triazole ring or phenyl groups.

Scientific Research Applications

3-{4-(4-bromophenyl)-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-{4-(4-bromophenyl)-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Properties

CAS No.

678190-60-8

Molecular Formula

C20H14BrClN4S

Molecular Weight

457.8 g/mol

IUPAC Name

3-[4-(4-bromophenyl)-5-[(3-chlorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C20H14BrClN4S/c21-16-6-8-18(9-7-16)26-19(15-4-2-10-23-12-15)24-25-20(26)27-13-14-3-1-5-17(22)11-14/h1-12H,13H2

InChI Key

KBBPLZXJVFFLSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4

Origin of Product

United States

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